![molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5](/img/structure/B54376.png)
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22124 . This compound is characterized by its bicyclic structure, which includes a tolyl group attached to a nitrogen-containing azabicyclohexane ring. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and maleic anhydride.
Cyclization Reaction: The key step involves a cyclization reaction where p-toluidine reacts with maleic anhydride under controlled conditions to form the bicyclic structure.
Chemical Reactions Analysis
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tolyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:
1-(p-Tolyl)-2-azabicyclo[2.2.1]heptane-3,5-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.
1-(p-Tolyl)-3-azabicyclo[3.2.0]heptane-2,4-dione: Another related compound with a different ring system and substitution pattern.
1-(p-Tolyl)-3-azabicyclo[4.1.0]heptane-2,4-dione: This compound features a larger bicyclic ring system and distinct chemical properties.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the tolyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYDBYBSBXUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507964 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-87-8 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
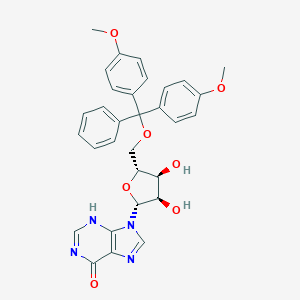
![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54297.png)
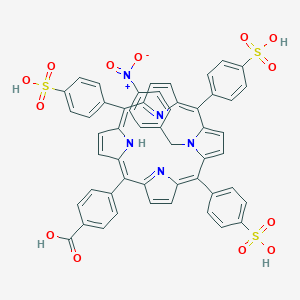
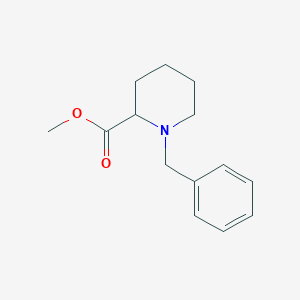
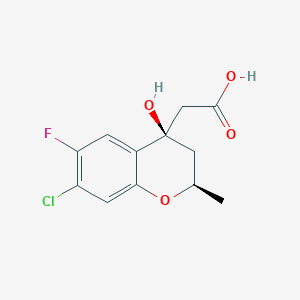
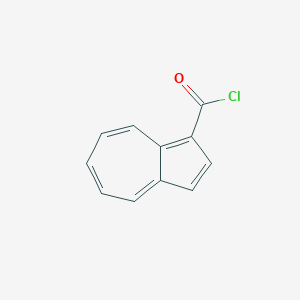
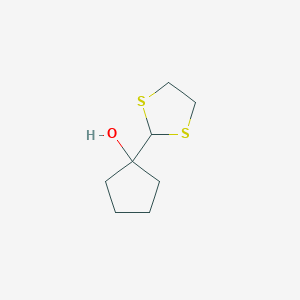
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
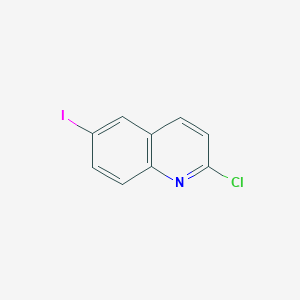
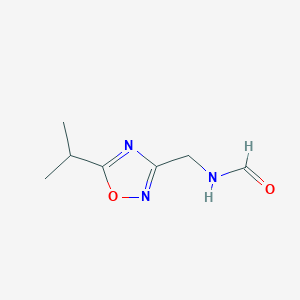
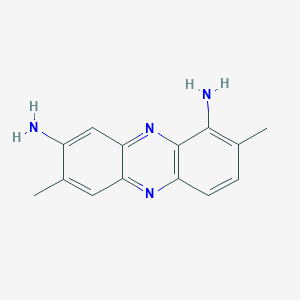

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
